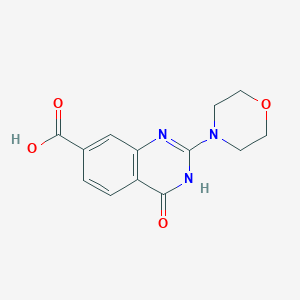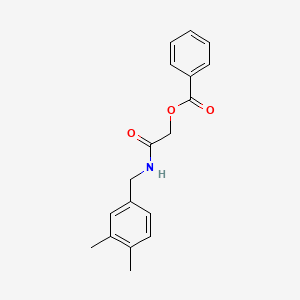![molecular formula C20H21ClF3N3O3S B2915653 1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1181550-85-5](/img/structure/B2915653.png)
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a powder with a molecular weight of 304.75 . Another similar compound, “ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate”, is a solid with a molecular weight of 332.81 .
Molecular Structure Analysis
The IUPAC name for “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is “1-[(2-chloro-3-pyridinyl)sulfonyl]-4-piperidinecarboxylic acid” and its InChI code is "1S/C11H13ClN2O4S/c12-10-9 (2-1-5-13-10)19 (17,18)14-6-3-8 (4-7-14)11 (15)16/h1-2,5,8H,3-4,6-7H2, (H,15,16)" .Physical And Chemical Properties Analysis
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a powder stored at room temperature . The compound “ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate” is a solid .Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibitors
Research on structurally similar compounds has focused on their potential as glycine transporter 1 (GlyT1) inhibitors. For instance, compounds with modifications on the piperidine and sulfonyl moieties have been investigated for their ability to modulate neurotransmitter levels, potentially impacting treatments for central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial Agents
Compounds featuring piperidine and sulfonyl groups have also been synthesized and tested for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antimicrobials against a range of bacterial and fungal pathogens, suggesting a potential research avenue for our compound in antimicrobial resistance studies (Krishnamurthy et al., 2011).
Anticancer Activity
Another area of research involves the evaluation of piperidine-carboxamide derivatives as anticancer agents. These studies explore the therapeutic potential of structurally related compounds in inhibiting cancer cell growth, offering a basis for the investigation of our compound in cancer research (Rehman et al., 2018).
Enzyme Inhibition
Structurally related compounds have been investigated for their role as enzyme inhibitors, such as in the case of acetylcholinesterase (AChE) inhibition. This suggests potential applications in studying neurodegenerative diseases, including Alzheimer's and Parkinson's diseases (Sugimoto et al., 1990).
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The metabolic fate and disposition of structurally similar compounds have been characterized in preclinical models, providing insights into their pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the safety, efficacy, and potential therapeutic applications of new compounds (Yue et al., 2011).
Wirkmechanismus
While the mechanism of action for the specific compound isn’t available, a similar compound, “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine”, has the potential to be developed into novel therapeutic agents for various diseases, including cancer, fungal infections, and inflammatory disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O3S/c1-13-4-6-14(7-5-13)17(20(22,23)24)26-19(28)15-8-11-27(12-9-15)31(29,30)16-3-2-10-25-18(16)21/h2-7,10,15,17H,8-9,11-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSDVFWGZCOJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)



![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)

![3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline](/img/structure/B2915586.png)


![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)